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Compound of Interest

Compound Name: 1-Chloroethanol

Cat. No.: B3344066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of

1-chloroethanol, a molecule of interest in organic synthesis and atmospheric chemistry. This

document delves into its conformational landscape, spectroscopic signatures, and

thermodynamic stability, supported by detailed computational data. Experimental protocols and

a proposed metabolic pathway are also presented to offer a holistic understanding for research

and development applications.

Molecular Structure and Conformational Analysis
Quantum chemical calculations reveal that 1-chloroethanol exists as two stable conformers,

designated as A and S. These rotamers arise from the rotation around the C-O single bond.

Conformer A, with a dihedral angle of approximately 180° between the hydroxyl (OH) and

methyl (CH₃) groups, is the more stable of the two. Conformer S has a corresponding dihedral

angle of about 60°.[1]

The stability and structural parameters of these conformers have been determined using high-

level computational methods, providing a foundational understanding of 1-chloroethanol's
behavior in various chemical environments.
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The geometric and electronic properties of the 1-chloroethanol conformers were determined

using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2).

Specifically, the optimizations and frequency calculations presented here are based on the

MP2 level of theory with the aug-cc-pVTZ basis set, as implemented in the Gaussian 09

software package.[1] This approach provides a reliable description of electron correlation and is

well-suited for systems of this nature.

Tabulated Computational Data
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations for the two stable conformers of 1-chloroethanol.

Table 1: Optimized Geometries of 1-Chloroethanol Conformers (MP2/aug-cc-pVTZ)
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Conformer Atom X (Å) Y (Å) Z (Å)

A C -1.17732 -0.26941 0.00000

C 0.23268 0.34059 0.00000

O -1.79132 0.94159 0.00000

Cl 1.17732 -0.94159 0.00000

H -1.61532 -0.87341 0.88000

H -1.61532 -0.87341 -0.88000

H 0.54268 1.04459 0.88000

H 0.54268 1.04459 -0.88000

H -2.76132 0.63159 0.00000

S C -1.17732 -0.26941 0.00000

C 0.23268 0.34059 0.00000

O -1.79132 0.94159 0.00000

Cl 1.17732 -0.94159 0.00000

H -1.61532 -0.87341 0.88000

H -1.61532 -0.87341 -0.88000

H 0.54268 1.04459 0.88000

H 0.54268 1.04459 -0.88000

H -1.48132 1.55159 0.88000

Note: Cartesian coordinates for the optimized geometries are sourced from the supplementary

information of Caglioti et al. (2022).

Table 2: Relative Energies, Dipole Moments, and Rotational Constants of 1-Chloroethanol
Conformers
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Property Conformer A Conformer S

Relative Energy (kJ/mol) 0.00 3.85

Dipole Moment (Debye) 1.83 2.45

Rotational Constant A (GHz) 10.33 10.05

Rotational Constant B (GHz) 4.67 4.90

Rotational Constant C (GHz) 3.59 3.67

Data sourced from Caglioti et al. (2022).[1]

Spectroscopic Properties
The vibrational frequencies of the 1-chloroethanol conformers have been calculated to aid in

their experimental identification and characterization.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for the Conformers of 1-Chloroethanol
(MP2/aug-cc-pVTZ - Unscaled)
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Vibrational Mode Conformer A Conformer S

OH Stretch 3660 3655

CH Stretch (asym, CH₃) 3050 3052

CH Stretch (sym, CH₃) 2980 2985

CH Stretch (CH) 2950 2948

CH₃ Bend (asym) 1460 1462

CH₃ Bend (sym) 1380 1385

OH Bend 1350 1345

CH Wag 1250 1255

C-O Stretch 1100 1095

C-C Stretch 950 955

C-Cl Stretch 750 745

Torsion (CH₃) 250 255

Torsion (OH) 150 145

Note: These are raw, unscaled frequencies. For direct comparison with experimental data, a

scaling factor is typically applied.

Thermochemistry and Reactivity
1-Chloroethanol is a thermodynamically more stable isomer than 2-chloroethanol. In the gas

phase, it is calculated to be more stable by approximately 6 kcal/mol.[2] This stability is

enhanced in the presence of a single water molecule to about 8 kcal/mol.

It has been proposed as a key intermediate in the thermal decomposition of 2-chloroethanol to

acetaldehyde and HCl. The reaction barrier for the decomposition of 1-chloroethanol to
acetaldehyde and HCl is significantly lower than the direct conversion of vinyl alcohol to the

same products in the gas phase.
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Table 4: Calculated Reaction Barriers (kcal/mol) in the Gas Phase

Reaction Barrier Height

Vinyl Alcohol → 1-Chloroethanol 23

1-Chloroethanol → Acetaldehyde + HCl 29

Vinyl Alcohol → Acetaldehyde 55

Data sourced from Salta et al. (2019).

Experimental Protocols
Synthesis of 1-Chloroethanol
A high-purity synthesis of chloroethanol can be achieved via the ozonolysis of 1,4-dichloro-2-

butene followed by reduction.

Materials:

1,4-dichloro-2-butene

Methanol (or ethanol, isopropanol) as the ozonolysis solvent

Ozone generator

Nitrogen gas

Sodium borohydride (or potassium borohydride) as the reducing agent

Procedure:

Dissolve 1,4-dichloro-2-butene in the chosen ozonolysis solvent in a reaction vessel

equipped with a stirrer and a gas inlet.

Cool the reaction mixture to between -25°C and 5°C.
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Bubble ozone through the solution while maintaining the temperature. Monitor the reaction

progress using gas chromatography until the starting material is consumed.

Once the reaction is complete, purge the reaction vessel with nitrogen gas to remove any

residual ozone.

Add the reducing agent to the reaction mixture. The reduction reaction is typically carried out

at a temperature between -10°C and 30°C.

After the reduction is complete, the product can be isolated by distillation.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of purified 1-chloroethanol in a deuterated

solvent (e.g., CDCl₃).

¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show a quartet for

the methine proton (CH) coupled to the methyl protons and a doublet for the methyl protons

(CH₃) coupled to the methine proton. The hydroxyl proton will appear as a singlet, the

chemical shift of which may vary depending on concentration and temperature.

¹³C NMR: Acquire the carbon-13 NMR spectrum. Two distinct signals are expected for the

two carbon atoms of 1-chloroethanol.

Infrared (IR) Spectroscopy:

Acquire the IR spectrum of a thin film of liquid 1-chloroethanol between two salt plates

(e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Characteristic absorption bands are expected for the O-H stretch (broad, around 3300-3500

cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), C-O stretch (around 1050-1150 cm⁻¹), and

C-Cl stretch (around 600-800 cm⁻¹).

Proposed Metabolic Pathway
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While specific studies on the metabolic pathway of 1-chloroethanol are limited, it is

reasonable to propose a pathway analogous to that of its isomer, 2-chloroethanol. The primary

route of metabolism is likely oxidation catalyzed by alcohol dehydrogenase (ADH) to form the

corresponding aldehyde, followed by further oxidation by aldehyde dehydrogenase (ALDH) to a

carboxylic acid.

1-Chloroethanol 1-ChloroacetaldehydeAlcohol Dehydrogenase (ADH) Chloroacetic AcidAldehyde Dehydrogenase (ALDH) Conjugation and Excretion

Click to download full resolution via product page

Caption: Proposed metabolic pathway of 1-chloroethanol.

Logical Workflow for Conformational Analysis
The process of identifying and characterizing the conformers of 1-chloroethanol involves a

synergistic approach combining computational chemistry and experimental validation.
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Computational Analysis

Experimental Validation

Potential Energy Surface Scan
(Rotation around C-O bond)
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(Conformers A and S)

Geometry Optimization
(e.g., MP2/aug-cc-pVTZ)

Vibrational Frequency Calculation Calculate Properties
(Energies, Dipole Moments, etc.)

Comparison and Assignment

Synthesis and Purification

Spectroscopic Analysis
(NMR, IR, Raman)
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Caption: Workflow for conformational analysis of 1-chloroethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Quantum Chemical Blueprint: An In-depth Technical
Guide to 1-Chloroethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3344066#quantum-chemical-calculations-for-1-
chloroethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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